Cas no 1379345-56-8 (2-Amino-4,6-dimethoxybenzaldehyde)

2-Amino-4,6-dimethoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4,6-dimethoxybenzaldehyde
- Benzaldehyde,2-amino-4,6-dimethoxy-
- Benzaldehyde, 2-amino-4,6-dimethoxy-
- 2-AMINO-4,6-DIMETHOXY-BENZALDEHYDE
- F15875
-
- MDL: MFCD20712157
- インチ: 1S/C9H11NO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,10H2,1-2H3
- InChIKey: COAXIOJDOLFZBM-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=C(C=1C=O)N)OC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 174
- XLogP3: 1.2
- トポロジー分子極性表面積: 61.6
2-Amino-4,6-dimethoxybenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-500MG |
2-amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 95% | 500MG |
¥ 2,283.00 | 2023-03-31 | |
Alichem | A019144294-1g |
2-Amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 97% | 1g |
831.39 USD | 2021-06-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-5G |
2-amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 95% | 5g |
¥ 10,276.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-100mg |
2-amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 95% | 100mg |
¥858.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-1g |
2-amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 95% | 1g |
¥3426.0 | 2024-04-24 | |
Crysdot LLC | CD12147138-5g |
2-Amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 97% | 5g |
$1409 | 2024-07-23 | |
Alichem | A019144294-5g |
2-Amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 97% | 5g |
1,969.80 USD | 2021-06-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-100MG |
2-amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 95% | 100MG |
¥ 858.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0066-5g |
2-amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 95% | 5g |
¥10276.0 | 2024-04-24 | |
Crysdot LLC | CD12147138-1g |
2-Amino-4,6-dimethoxybenzaldehyde |
1379345-56-8 | 97% | 1g |
$541 | 2024-07-23 |
2-Amino-4,6-dimethoxybenzaldehyde 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
2-Amino-4,6-dimethoxybenzaldehydeに関する追加情報
2-Amino-4,6-Dimethoxybenzaldehyde: A Comprehensive Overview
2-Amino-4,6-dimethoxybenzaldehyde, also known by its CAS number 1379345-56-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes an amino group (-NH₂) at the 2-position and methoxy groups (-OCH₃) at the 4 and 6 positions of a benzaldehyde ring. The presence of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a valuable compound for various applications.
The synthesis of 2-amino-4,6-dimethoxybenzaldehyde has been extensively studied, with researchers exploring various methodologies to optimize its production. Recent advancements in catalytic processes and green chemistry have enabled more efficient and environmentally friendly routes for synthesizing this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. Such innovations highlight the ongoing efforts to improve the scalability and sustainability of chemical manufacturing processes.
In terms of physical properties, 2-amino-4,6-dimethoxybenzaldehyde exhibits a melting point of approximately 180°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. Its UV-Vis spectrum shows strong absorption bands in the range of 250-300 nm, which is attributed to the conjugation between the amino and methoxy groups. These properties make it suitable for applications in dye synthesis and as a precursor for more complex aromatic compounds.
The biological activity of 2-amino-4,6-dimethoxybenzaldehyde has been a focal point of recent research. Studies have demonstrated that this compound possesses potent antioxidant properties, which are attributed to its ability to scavenge free radicals. Additionally, it has shown promising anti-inflammatory activity in vitro, suggesting potential applications in the development of novel therapeutic agents. Researchers have also investigated its cytotoxic effects against various cancer cell lines, with encouraging results indicating selective toxicity towards malignant cells.
In the context of drug discovery, 2-amino-4,6-dimethoxybenzaldehyde has been explored as a lead compound for designing molecules targeting specific biological pathways. For example, its ability to inhibit certain kinase enzymes makes it a potential candidate for anti-cancer drug development. Furthermore, its structural versatility allows for easy modification to enhance bioavailability and efficacy, making it an attractive starting material for medicinal chemists.
The application of 2-amino-4,6-dimethoxybenzaldehyde extends beyond pharmacology into materials science. Recent studies have highlighted its potential as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The functional groups present in this compound enable strong interactions with metal ions, leading to the formation of highly porous and stable structures with applications in gas storage and catalysis.
In conclusion, 2-amino-4,6-dimethoxybenzaldehyde, with its unique chemical structure and diverse functional groups, continues to be a subject of intense research across multiple disciplines. Its promising biological activities and versatile applications underscore its importance as a valuable compound in both academic and industrial settings. As research progresses, further insights into its properties and potential uses are expected to emerge, solidifying its role as a key molecule in modern chemistry.
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